2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[3’-(3-fluorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(4-isopropylphenyl)acetamide is a complex organic compound with a unique structure that includes a spiro-indole and thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3’-(3-fluorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a thiazolidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-[3’-(3-fluorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
2-[3’-(3-fluorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(4-isopropylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3’-(3-fluorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3’-(3,4-Difluorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(4-methylphenyl)acetamide
- 2-[3’-(3-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(4-methylphenyl)acetamide
- 2-[3’-(3-methylphenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(4-methylphenyl)acetamide
Uniqueness
What sets 2-[3’-(3-fluorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(4-isopropylphenyl)acetamide apart is its specific substitution pattern and the presence of the isopropyl group.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-17(2)18-10-12-20(13-11-18)29-24(32)15-30-23-9-4-3-8-22(23)27(26(30)34)31(25(33)16-35-27)21-7-5-6-19(28)14-21/h3-14,17H,15-16H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLUDBWPQZGGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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